molecular formula C7H13BF3K B1452568 Potassium cyclohexylmethyltrifluoroborate CAS No. 1346647-18-4

Potassium cyclohexylmethyltrifluoroborate

Cat. No. B1452568
M. Wt: 204.08 g/mol
InChI Key: GOMJNZMYBNMEFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Potassium Trifluoroborate Salts, such as Potassium cyclohexylmethyltrifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Molecular Structure Analysis

The molecular formula of Potassium cyclohexylmethyltrifluoroborate is C6H11BF3K . Its average mass is 190.056 Da and its monoisotopic mass is 190.054291 Da .


Physical And Chemical Properties Analysis

Potassium cyclohexylmethyltrifluoroborate is a member of the group 1 of alkali cations, sometimes also referred to group IA . Its atomic number is 19 and atomic weight is 39.0983 g mol −1 . As other members of the alkali metals family, potassium is highly reactive .

Scientific Research Applications

  • Nanotechnology

    • Nanomaterials are increasingly becoming part of people’s professional lives as a novel material category .
    • This technology is gradually finding applications in agriculture to boost crop yields while reducing environmental pollution .
  • Cyclodextrin Liquid Crystals

    • Cyclodextrin-based liquid crystals and their emerging applications are described in this tutorial review .
    • Although cyclodextrins are among the best studied macrocyclic host molecules and liquid crystals have found widespread technological application, the integration of cyclodextrins in liquid crystals as versatile supramolecular materials has been barely explored .

Safety And Hazards

Potassium cyclohexylmethyltrifluoroborate is classified as a Skin Corrosion 1B hazardous material . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

Potassium cyclohexylmethyltrifluoroborate is primarily used for research purposes . Its complex molecular structure allows for diverse applications, suggesting potential for further exploration in various scientific fields.

properties

IUPAC Name

potassium;cyclohexylmethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BF3.K/c9-8(10,11)6-7-4-2-1-3-5-7;/h7H,1-6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMJNZMYBNMEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1CCCCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium cyclohexylmethyltrifluoroborate

CAS RN

1346647-18-4
Record name potassium (cyclohexylmethyl)trifluoroboranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium cyclohexylmethyltrifluoroborate
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Potassium cyclohexylmethyltrifluoroborate
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Potassium cyclohexylmethyltrifluoroborate
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Potassium cyclohexylmethyltrifluoroborate
Reactant of Route 5
Potassium cyclohexylmethyltrifluoroborate
Reactant of Route 6
Potassium cyclohexylmethyltrifluoroborate

Citations

For This Compound
1
Citations
B Chen, XF Wu - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
… For establishing this reaction system, we commenced our studies with potassium cyclohexylmethyltrifluoroborate and 1,2-diphenyldisulfane as the starting materials and using …
Number of citations: 2 pubs.rsc.org

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